molecular formula C10H14BrNO2 B11925548 1-Boc-3-(bromomethyl)pyrrole

1-Boc-3-(bromomethyl)pyrrole

Cat. No.: B11925548
M. Wt: 260.13 g/mol
InChI Key: NMSPYSGAKJYYSG-UHFFFAOYSA-N
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Description

1-Boc-3-(bromomethyl)pyrrole is a chemical compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring. The “Boc” in the name stands for tert-butoxycarbonyl, a protecting group commonly used in organic synthesis to protect amines from unwanted reactions. The bromomethyl group attached to the pyrrole ring makes this compound highly reactive and useful in various chemical transformations.

Preparation Methods

The synthesis of 1-Boc-3-(bromomethyl)pyrrole typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, Hantzsch synthesis, and Knorr synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to the nitrogen atom of the pyrrole ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Bromomethylation: The bromomethyl group is introduced by reacting the Boc-protected pyrrole with a bromomethylating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Boc-3-(bromomethyl)pyrrole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alcohols, to form new compounds.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille cross-coupling reactions to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1-Boc-3-(bromomethyl)pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used to modify biomolecules, such as peptides and proteins, by introducing the bromomethyl group.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-(bromomethyl)pyrrole involves its reactivity due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The Boc group protects the nitrogen atom during these reactions, preventing unwanted side reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

1-Boc-3-(bromomethyl)pyrrole can be compared with other similar compounds, such as:

    1-Boc-3-(chloromethyl)pyrrole: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It is less reactive due to the lower reactivity of the chlorine atom.

    1-Boc-3-(iodomethyl)pyrrole: Contains an iodomethyl group, which is more reactive than the bromomethyl group, making it useful for certain reactions.

    1-Boc-3-(hydroxymethyl)pyrrole: Contains a hydroxymethyl group, which can undergo different types of reactions compared to the bromomethyl group.

The uniqueness of this compound lies in its balanced reactivity, making it versatile for various chemical transformations while maintaining stability under typical reaction conditions.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)pyrrole-1-carboxylate

InChI

InChI=1S/C10H14BrNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h4-5,7H,6H2,1-3H3

InChI Key

NMSPYSGAKJYYSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=C1)CBr

Origin of Product

United States

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